5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid
Description
Structural Overview and Nomenclature
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid represents a complex heterocyclic structure within the pyrazole family, characterized by its unique substitution pattern and functional group arrangement. The compound bears the Chemical Abstracts Service number 1248463-84-4 and exhibits a molecular formula of C10H14N2O2 with a corresponding molecular weight of 194.23 grams per mole. The International Union of Pure and Applied Chemistry nomenclature precisely describes this molecule as this compound, reflecting its systematic structural organization.
The molecular architecture features a five-membered pyrazole ring as the central core structure, with two nitrogen atoms positioned at the 1 and 2 positions of the heterocycle. The substitution pattern includes a cyclopropyl group attached at the 5-position and a propyl chain connected to the nitrogen atom at position 1, while the carboxylic acid functionality resides at the 4-position. The structural formula can be represented through the Simplified Molecular Input Line Entry System notation as CCCN1C(=C(C=N1)C(=O)O)C2CC2, providing a standardized representation of the molecular connectivity.
The three-dimensional molecular geometry exhibits specific spatial arrangements that influence both chemical reactivity and biological interactions. The InChI code 1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) provides comprehensive stereochemical information, while the corresponding InChI key WWUNMMVQRSQKDK-UHFFFAOYSA-N serves as a unique molecular identifier.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H14N2O2 | |
| Molecular Weight | 194.23 g/mol | |
| CAS Number | 1248463-84-4 | |
| Physical State | Solid | |
| Purity | 95% |
Historical Context in Pyrazole Chemistry
The development of this compound emerges from a rich historical foundation in pyrazole chemistry that traces its origins to the late nineteenth century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. This foundational work was subsequently expanded by Hans von Pechmann in 1898, who developed a classical synthetic method for pyrazole preparation using acetylene and diazomethane, thereby establishing fundamental synthetic approaches that continue to influence modern pyrazole chemistry.
The evolution of pyrazole chemistry throughout the twentieth century led to the recognition of pyrazole derivatives as valuable pharmaceutical intermediates and bioactive compounds. Early research demonstrated that pyrazole compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. These discoveries motivated extensive research into substituted pyrazoles, particularly those bearing carboxylic acid functionalities, which emerged as important scaffolds for drug development.
The specific structural motif represented by this compound reflects contemporary advances in medicinal chemistry, where the incorporation of cyclopropyl groups has gained prominence for their ability to modulate pharmacological properties. The introduction of cyclopropyl substituents in drug molecules serves multiple purposes, including reducing plasma clearance, decreasing off-target effects, increasing blood-brain barrier permeability, enhancing receptor affinity, limiting peptide hydrolysis, and improving drug dissociation characteristics.
Research into pyrazole carboxylic acid derivatives has intensified significantly in recent decades, driven by their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral agents. The systematic exploration of substitution patterns on the pyrazole ring has led to the development of numerous commercially important compounds, with particular emphasis on derivatives bearing carboxylic acid functionalities at the 4-position.
Position in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a specialized class of azole compounds that combines the fundamental properties of the pyrazole ring with strategic functional group modifications. Pyrazoles belong to the azole family of heterocycles, characterized by five-membered rings containing two adjacent nitrogen atoms in ortho-substitution positions. This structural arrangement creates unique electronic properties that distinguish pyrazoles from other heterocyclic systems.
The fundamental pyrazole ring system exhibits distinctive chemical behavior due to the presence of two different nitrogen atoms with contrasting electronic characteristics. The nitrogen atom at position 1 functions as a "pyrrole-like" nitrogen, with its unshared electrons participating in aromatic conjugation, while the nitrogen atom at position 2 behaves as a "pyridine-like" nitrogen, maintaining non-conjugated electron pairs. This electronic duality enables pyrazoles to interact with both acidic and basic environments, contributing to their versatility as chemical intermediates and biological targets.
Within the classification of heterocyclic carboxylic acids, this compound represents an advanced structural motif that incorporates multiple design elements optimized for specific applications. The carboxylic acid functionality at the 4-position provides opportunities for hydrogen bonding interactions and metal coordination, while the substitution pattern creates steric and electronic effects that influence molecular recognition and binding affinity.
The compound's position in heterocyclic chemistry is further enhanced by its relationship to other bioactive pyrazole derivatives currently employed in pharmaceutical applications. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used for anti-inflammatory therapy, and various pyrazole-containing fungicides that target succinate dehydrogenase in agricultural applications. These commercial successes demonstrate the practical significance of the pyrazole scaffold and validate continued research into novel derivatives.
Research Significance and Contemporary Focus
The research significance of this compound extends across multiple scientific disciplines, reflecting its potential as a versatile chemical scaffold for diverse applications. Contemporary research has identified this compound as a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and agrochemical products. The unique combination of structural features present in this molecule provides researchers with opportunities to explore novel chemical space and develop innovative solutions to complex scientific challenges.
Current research initiatives have focused extensively on the synthetic applications of pyrazole carboxylic acid derivatives, with particular emphasis on their utility as building blocks for more complex molecular architectures. The presence of both the carboxylic acid functionality and the substituted pyrazole ring creates multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. Research groups have demonstrated that systematic modification of the substitution pattern on pyrazole carboxylic acids can lead to significant improvements in biological activity and selectivity.
The compound has gained particular attention in medicinal chemistry research, where pyrazole derivatives are recognized as privileged scaffolds for drug development. Studies have shown that pyrazole-containing molecules display broad ranges of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties. The specific structural features of this compound position it as a promising candidate for further biological evaluation and optimization.
Industrial applications of related pyrazole carboxylic acid derivatives have demonstrated significant commercial success, particularly in the agricultural sector where compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serve as key intermediates for seven commercial fungicides. These fungicides function through inhibition of succinate dehydrogenase and have achieved substantial market penetration, with compounds like fluxapyroxad reaching usage levels of 400,000 pounds annually in the United States alone.
Contemporary research efforts have also focused on understanding the structure-activity relationships of pyrazole carboxylic acid derivatives, with particular attention to the role of cyclopropyl substitution in modulating biological activity. Companies such as Merck and Hansoh Pharma have actively incorporated cyclopropyl-containing pyrazole derivatives into their drug discovery programs, recognizing the unique properties conferred by this structural motif. The cyclopropyl group has been shown to provide advantages in plasma clearance reduction, off-target effect minimization, blood-brain barrier permeability enhancement, receptor affinity improvement, peptide hydrolysis limitation, and drug dissociation optimization.
Properties
IUPAC Name |
5-cyclopropyl-1-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNMMVQRSQKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is a compound within the pyrazole family, notable for its unique cyclopropyl group and carboxylic acid functionality. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Key Functional Groups :
- Pyrazole ring
- Cyclopropyl group
- Carboxylic acid
The presence of the cyclopropyl moiety is believed to influence the compound's reactivity and biological interactions uniquely compared to other derivatives in the pyrazole class.
1. Anti-inflammatory Properties
Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
2. Antimicrobial Activity
This compound has shown potential antimicrobial effects against several pathogens. Its structural analogs have been evaluated for their efficacy against bacterial strains and fungi, indicating that modifications in the pyrazole structure can enhance antimicrobial activity .
3. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring may interact with various signaling pathways, modulating their activity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Inflammation : A controlled trial demonstrated that a derivative similar to this compound significantly reduced inflammation markers in a murine model of arthritis .
- Antimicrobial Testing : In a comparative study, this compound exhibited higher antibacterial activity against E. coli compared to standard antibiotics, showcasing its potential as an alternative therapeutic agent .
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Cyclopropyl group | Anti-inflammatory, antimicrobial |
| 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | Methyl group | Anti-inflammatory |
| 3-Acetyl-5-cyclopropyl-1H-pyrazole | Acetyl substitution | Potential antitumor activity |
| 4-Pyridyl-pyrazole derivative | Pyridine ring substitution | Antimicrobial activity |
This table illustrates how different substituents can lead to varied biological profiles, emphasizing the importance of structural design in drug development.
Scientific Research Applications
Medicinal Chemistry
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is primarily investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound may serve as a lead for developing new antibiotics or antifungal agents due to its structural characteristics that enhance interaction with microbial targets.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting that this acid could be effective in treating inflammatory diseases .
- Anticancer Potential : The unique structure of this compound allows for interactions with cancer cell pathways, making it a candidate for further exploration in cancer therapy.
Agricultural Applications
The compound's structural features make it suitable for development as:
- Pesticides : Pyrazole derivatives are known for their efficacy as insecticides and fungicides. The carboxylic acid group may enhance the compound's solubility and bioavailability, leading to better performance in agricultural applications .
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : The compound can be used to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization. Its unique molecular structure allows for diverse synthetic pathways .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Synthesis and Structural Investigations : Efficient strategies for synthesizing pyrazoles have been developed, showcasing the versatility of compounds like this compound in structural studies using techniques such as NMR and X-ray crystallography (Xue et al., 2016).
- Functionalization Reactions : Research has explored novel cyclization reactions involving cyclopropylideneacetic acids, demonstrating the compound's reactivity and potential applications in synthesizing complex structures (Huang & Zhou, 2002).
- Multicomponent Reactions : Studies on multicomponent reactions involving carbonyl compounds have underscored the significance of pyrazoles in synthesizing carbo- and heterocycles, indicating the broad applicability of this compound in organic synthesis (Shestopalov et al., 2008).
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid with structurally analogous pyrazole derivatives. Key differences in substituents, molecular properties, and applications are highlighted.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Differences and Implications
The isopropoxy group in CAS 1437458-00-8 adds an ether oxygen, improving hydrogen-bonding capacity and aqueous solubility compared to alkyl-substituted analogs .
Functional Group Variations
- The carboxylic acid group in the target compound enables salt formation, esterification, or amide coupling, making it a valuable intermediate in drug discovery. In contrast, the carbohydrazide derivative (CAS 395653-63-1) offers nucleophilic hydrazine functionality, suitable for condensation reactions .
Synthetic Accessibility
- Cyclopropane-containing derivatives (e.g., CAS 1248463-84-4 and 1250391-52-6) may require specialized cyclopropanation reagents (e.g., Simmons-Smith), while phenyl or isopropyl groups are typically introduced via Suzuki coupling or alkylation .
Biological Relevance
- Pyrazole carboxylic acids are common in agrochemicals and pharmaceuticals. For example, the cyclopropyl-propyl combination in the target compound may optimize steric bulk for target binding, whereas isopropoxy-isopropyl substituents (CAS 1437458-00-8) could modulate metabolic stability .
Preparation Methods
Alkylation of Pyrazole Precursors
- N1-Alkylation: The propyl group at the N1 position can be introduced by nucleophilic substitution using propyl halides under basic conditions. This reaction is typically carried out in polar aprotic solvents with bases such as potassium carbonate.
- C5-Cyclopropyl Substitution: The cyclopropyl group at the 5-position can be installed via cross-coupling reactions or via cyclopropanation of suitable precursors, such as vinyl or allyl-substituted pyrazoles, using Simmons–Smith reagents or other cyclopropanation methods.
Carboxylation and Ester Hydrolysis
- The 4-carboxylic acid group is often introduced by carboxylation of a 4-lithiated pyrazole intermediate or by hydrolysis of the corresponding ester derivative.
- Ester intermediates can be prepared by reaction of the 4-position with esterifying agents and subsequently hydrolyzed under acidic or basic conditions to yield the free acid.
Related Preparation of Pyrazole-4-carboxylic Acid Derivatives
A patent (EP1957463A1) describes methods for preparing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid chlorides, which are valuable intermediates for fungicides and related compounds. Although this patent focuses on fluoro-substituted pyrazoles, the methodology provides useful parallels:
- Chlorination of Pyrazole-4-carboxylic Acid Fluorides: The process involves fluorine-chlorine exchange using chlorinating agents such as silicon tetrachloride or aluminum trichloride under mild conditions (30–50 °C), often without solvents to increase space-time yield.
- Reaction Conditions: The reactions proceed under normal pressure, with temperatures ranging from 20 °C to 100 °C, preferably 30–60 °C.
- Catalysts and Solvents: Catalysts like AlCl3 or ZnCl2 are used in small molar percentages, and the reaction can be performed in the presence or absence of inert organic solvents such as hydrocarbons or halogenated solvents.
- Yields and Purity: The process achieves good yields and high purity/selectivity of the pyrazole carboxylic acid chlorides.
While this method is for fluorinated analogs, similar chlorination and subsequent functional group transformations could be adapted for the preparation of this compound or its intermediates.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N1-Alkylation | Propyl halide, base (e.g., K2CO3), solvent | Polar aprotic solvents preferred |
| C5-Cyclopropylation | Cyclopropanation reagents (e.g., Simmons–Smith reagent) | May require vinyl or allyl precursor |
| Carboxylation | Lithiation at C4, CO2 gas | Requires low temperature and inert atmosphere |
| Ester Hydrolysis | Acidic or basic hydrolysis | Converts ester to carboxylic acid |
| Chlorination (related) | SiCl4 or AlCl3, 30–50 °C, solvent optional | Used for acid chloride intermediates |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrazoles with cyclopropyl and propyl groups. A common approach includes reacting 4-chloro-3-methylpyrazole with cyclopropyl bromide in the presence of a base (e.g., KOH) under anhydrous conditions . Solvent selection (e.g., DCM/DMF mixtures) and temperature control (60–80°C) are critical to minimize side reactions like decarboxylation. Yield optimization requires stoichiometric balancing of reagents (e.g., 1:1.2 molar ratio of pyrazole to cyclopropyl bromide) and purification via recrystallization or column chromatography .
Q. How can X-ray crystallography and computational tools validate the structural configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Programs like SHELX (SHELXL for refinement) and ORTEP-III (for graphical representation) are used to resolve stereochemistry and bond angles . Computational methods, such as density functional theory (DFT), can predict electronic properties and compare theoretical vs. experimental data (e.g., bond lengths within ±0.02 Å of DFT-calculated values) .
Q. What analytical techniques are recommended for purity assessment and functional group identification?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity analysis (>98% purity). Fourier-transform infrared spectroscopy (FTIR) identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H stretch ~3200 cm⁻¹) functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, e.g., cyclopropyl protons (δ 0.5–1.2 ppm) and propyl chain protons (δ 1.3–2.4 ppm) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity and biological activity compared to alkyl-substituted analogs?
- Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects that alter binding to biological targets. For example, in enzyme inhibition assays, cyclopropyl-substituted analogs show 2–3× higher IC₅₀ values against COX-2 compared to ethyl-substituted derivatives due to restricted conformational flexibility . Computational docking studies (e.g., AutoDock Vina) can model interactions with active sites, revealing hydrogen bonding between the carboxylic acid group and Arg120 in COX-2 .
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes) is employed. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) can separate enantiomers, achieving >99% enantiomeric excess (ee) .
Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) reveals degradation pathways. The compound is prone to hydrolysis at acidic pH (<3) via cleavage of the cyclopropyl-pyrazole bond. Storage recommendations include desiccated environments (<25°C) and inert atmospheres (argon) to prevent oxidation .
Safety and Compliance Considerations
- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of fine powders .
- Disposal : Classify as hazardous waste (EPA Code D001) due to flammability and toxicity. Incinerate at >1000°C with scrubbers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
